molecular formula C10H8Cl2N2 B11878968 4-Amino-6,7-dichloro-2-methylquinoline CAS No. 948292-89-5

4-Amino-6,7-dichloro-2-methylquinoline

Cat. No.: B11878968
CAS No.: 948292-89-5
M. Wt: 227.09 g/mol
InChI Key: XCUPKAXLLOIADH-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Moiety in Bioactive Compounds

The quinoline moiety is a cornerstone in drug discovery and development due to the diverse pharmacological activities its derivatives exhibit. orientjchem.orgrsc.org The unique structural features of quinoline allow for the design and synthesis of novel bioactive compounds, making it a versatile scaffold for researchers. orientjchem.org

Quinoline-based compounds have demonstrated a broad spectrum of therapeutic potential, including:

Antimalarial: Historically, this is the most recognized application, with natural alkaloids like quinine (B1679958) and synthetic derivatives such as chloroquine (B1663885) being pivotal in malaria treatment. researchgate.netrsc.org

Anticancer: Various quinoline derivatives have been investigated for their ability to inhibit cancer cell growth, invasion, and migration, as well as to induce apoptosis (cell death). orientjchem.org The introduction of different functional groups onto the quinoline ring can significantly influence its anticancer activity. orientjchem.org

Antimicrobial: The quinoline core is found in antibacterial agents, such as fluoroquinolones (e.g., ciprofloxacin), which are effective against a range of bacterial infections. rsc.orgbiointerfaceresearch.com

Anti-inflammatory: Certain quinoline derivatives have shown potent anti-inflammatory properties. nih.gov

Antiviral: The scaffold has been a basis for developing agents with antiviral effects. researchgate.netnih.gov

The versatility of the quinoline ring allows it to be functionalized at various positions, leading to a vast library of compounds with distinct biological profiles. researchgate.net This adaptability has made it a central focus for the development of new therapeutic agents to combat a wide range of diseases. nih.gov

Historical Context of 4-Aminoquinoline (B48711) Derivatives in Therapeutics

The history of 4-aminoquinoline derivatives is intrinsically linked to the fight against malaria. The journey began with the use of the bark of the cinchona tree in the 18th century, from which the active ingredient, quinine, was eventually isolated. Quinine, which contains a quinoline moiety, became the first pure compound used for the treatment of a specific disease. researchgate.net

The success of quinine spurred the development of synthetic antimalarial drugs. In 1891, methylene (B1212753) blue was used to treat malaria patients, becoming the first synthetic drug used in therapy and laying the groundwork for future developments.

The 4-aminoquinoline class of compounds emerged as one of the most important groups of synthetic chemotherapeutic agents in history. nih.govnih.gov Chloroquine, a prominent 4-aminoquinoline derivative, was discovered and became a highly effective, safe, and well-tolerated drug for the treatment and prevention of malaria for many decades. nih.govtaylorandfrancis.com The 4-aminoquinoline core is known to interfere with the detoxification of heme in the malaria parasite, which is lethal to the organism.

The development of other significant antimalarials like amodiaquine (B18356) and hydroxychloroquine (B89500) followed, all based on the 4-aminoquinoline scaffold. The 7-chloro substituent on the quinoline ring was found to be particularly important for optimal antimalarial activity. The emergence of drug-resistant malaria strains has necessitated ongoing research into novel 4-aminoquinoline derivatives to overcome this challenge.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

948292-89-5

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

6,7-dichloro-2-methylquinolin-4-amine

InChI

InChI=1S/C10H8Cl2N2/c1-5-2-9(13)6-3-7(11)8(12)4-10(6)14-5/h2-4H,1H3,(H2,13,14)

InChI Key

XCUPKAXLLOIADH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 6,7 Dichloro 2 Methylquinoline and Analogues

Strategies for the Construction of the Quinoline (B57606) Ring System

The formation of the bicyclic quinoline scaffold is the foundational step in synthesizing the target compound. Various classical and modern cyclization strategies have been developed to achieve this, each with distinct advantages regarding starting materials, regioselectivity, and reaction conditions.

The Gould-Jacobs reaction is a widely recognized and versatile method for synthesizing quinolines, particularly 4-hydroxyquinoline (B1666331) (or 4-quinolinone) derivatives, which are key precursors to 4-aminoquinolines. wikipedia.orgdrugfuture.com The reaction sequence typically begins with the condensation of a substituted aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This initial step forms an anilidomethylenemalonic ester intermediate.

The subsequent step involves a thermally induced cyclization of this intermediate. mdpi.com This intramolecular reaction, often requiring high temperatures (above 250 °C), proceeds via a 6-electron cyclization process to form the quinoline ring. wikipedia.orgablelab.eu The product of this cyclization is a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org To obtain the desired 4-hydroxyquinoline, two final steps are necessary: saponification of the ester group to a carboxylic acid, followed by thermal decarboxylation. wikipedia.orgmdpi.com

The regioselectivity of the Gould-Jacobs reaction is a critical consideration, especially when using asymmetrically substituted anilines, as cyclization can occur at either ortho position. mdpi.com For the synthesis of the target compound, a 3,4-dichloroaniline (B118046) would be the logical starting material to yield the 6,7-dichloroquinoline (B1590884) scaffold. A significant advantage of this method is that the resulting 4-hydroxyquinoline can be readily converted to a 4-chloroquinoline (B167314) intermediate using reagents like phosphorus oxychloride (POCl₃), setting the stage for subsequent nucleophilic substitution to introduce the 4-amino group. researchgate.netorgsyn.org

Table 1: Key Stages of the Gould-Jacobs Reaction

Step Reaction Description Intermediate/Product
1 Condensation Substituted aniline reacts with diethyl ethoxymethylenemalonate.
2 Thermal Cyclization The intermediate undergoes intramolecular cyclization at high temperature.
3 Saponification The resulting ester is hydrolyzed to a carboxylic acid using a base (e.g., NaOH). wikipedia.org

Condensation reactions form the bedrock of many quinoline syntheses. Beyond the Gould-Jacobs pathway, other named reactions provide alternative routes to the quinoline core. The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. pharmaguideline.com Depending on the reaction temperature, this can yield either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures). pharmaguideline.com The Combes quinoline synthesis utilizes the reaction of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. pharmaguideline.com

A more direct and common strategy for preparing 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) on a pre-formed, activated quinoline ring. nih.govfrontiersin.org In this approach, a 4-chloroquinoline derivative serves as the electrophile. This intermediate is typically synthesized from the corresponding 4-hydroxyquinoline, as generated from methods like the Gould-Jacobs reaction. The 4-chloroquinoline is then heated with an appropriate amine, which acts as the nucleophile, displacing the chloride to form the C-N bond at the C4 position. nih.govnih.gov For the synthesis of the parent 4-aminoquinoline (B48711), ammonia (B1221849) or an ammonia equivalent would be used. This condensation method is highly effective for producing a wide variety of N-substituted 4-aminoquinoline analogues by simply varying the amine used in the final step. plos.orgnih.gov Reactions are often carried out at elevated temperatures, sometimes in the presence of a base. plos.orgnih.gov

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for heterocycle construction. Palladium catalysis, in particular, offers efficient and often milder routes to substituted quinolines. nih.gov Several methods have been developed for the synthesis of 2-aminoquinolines, which provides a different strategic approach where the amino group is incorporated during the ring-forming process.

One such strategy involves the palladium-catalyzed annulation of N-acyl-o-alkynylanilines with isocyanides. acs.org This process constructs the functionalized 2-aminoquinoline (B145021) core in a single, atom-economical step. Another innovative approach is the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides. acs.org This method uses molecular oxygen as a green oxidant and can be employed to synthesize 4-halo-2-aminoquinolines with good to excellent yields. acs.org While these methods directly yield 2-aminoquinolines, they represent a different substitution pattern than the target 4-aminoquinoline. However, they showcase the power of palladium catalysis in constructing complex quinoline systems from readily available starting materials. mdpi.comresearchgate.net

Table 2: Examples of Palladium-Catalyzed Quinoline Syntheses

Starting Materials Catalyst System Product Type Reference
N-Acyl-o-alkynylanilines + Isocyanides Palladium Catalyst Functionalized 2-Aminoquinolines acs.org
2-Ethynylanilines + Isocyanides PdX₂ / LiX / O₂ 4-Halo-2-aminoquinolines acs.org

Functionalization Strategies for 6,7-Dichlorination and 2-Methylation

Achieving the specific 6,7-dichloro-2-methyl substitution pattern requires careful selection of starting materials or the application of specific functionalization reactions to the quinoline scaffold.

The introduction of chlorine atoms at the C6 and C7 positions is most commonly achieved by starting with a correspondingly substituted aniline, such as 3,4-dichloroaniline, in a classic quinoline synthesis like the Gould-Jacobs or Skraup reaction. ucsf.edu This approach embeds the desired halogenation pattern from the outset.

Direct halogenation of the pre-formed quinoline ring is also possible, though controlling regioselectivity can be challenging as electrophilic substitution on the quinoline ring typically favors positions 5 and 8. pharmaguideline.com However, various methods have been developed to achieve regioselective halogenation. These can involve metal-free protocols using reagents like N-halosuccinimides (NCS, NBS) or trihaloisocyanuric acid under specific conditions. rsc.orgrsc.org The directing effects of existing substituents on the ring play a crucial role in the outcome of these reactions. researchgate.net For generating the target compound, direct halogenation is less common than using a pre-halogenated precursor.

The 2-methyl group (the "quinaldine" substitution) can be introduced in several ways. nih.govcymitquimica.com One of the most direct methods is the Friedlander synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active α-methylene group, such as acetone (B3395972) or ethyl acetoacetate, in the presence of a base. pharmaguideline.com Using a 3,4-dichloro-2-aminobenzaldehyde or -acetophenone with acetone, for instance, would directly yield the 2-methyl-6,7-dichloroquinoline core.

Alternatively, the Doebner-von Miller reaction, a variation of the Skraup synthesis, can be used. pharmaguideline.com This reaction condenses an aniline with an α,β-unsaturated aldehyde or ketone. For example, reacting 3,4-dichloroaniline with crotonaldehyde (B89634) would lead to the formation of 6,7-dichloro-2-methylquinoline. The 2-methyl group can also be functionalized further; for instance, it can be oxidized or halogenated to provide a synthetic handle for creating more complex analogues. researchgate.netnih.gov

Methods for Introducing the 4-Amino Moiety

The introduction of an amino group at the C4 position of the quinoline ring is a pivotal step in the synthesis of 4-Amino-6,7-dichloro-2-methylquinoline and its analogues. This is most commonly achieved via nucleophilic substitution on a pre-formed quinoline ring or through strategies involving the simultaneous formation and amination of the heterocyclic system.

Nucleophilic Substitution Reactions at C4 of Quinoline

Nucleophilic aromatic substitution (SNAr) is the most prevalent and direct method for installing the 4-amino group. nih.govfrontiersin.org This reaction typically involves the displacement of a good leaving group, most commonly a chlorine atom, from the C4 position of the quinoline nucleus by an amine nucleophile. nih.govfrontiersin.org The precursor, 4,6,7-trichloro-2-methylquinoline, serves as the ideal starting material for this transformation.

The reactivity of the C4 position towards nucleophilic attack is significantly enhanced by the electron-withdrawing effect of the quinoline ring nitrogen. nih.gov Various protocols have been developed to optimize this reaction under conventional heating conditions:

Direct Coupling: The reaction can be performed by heating the 4-chloroquinoline derivative with an excess of the desired amine, which can also serve as the solvent, at high temperatures (often above 120°C) for extended periods. nih.gov

Base-Promoted Reactions: The inclusion of a base, such as triethylamine (B128534) or potassium carbonate, can improve reaction yields and accommodate a broader range of alkylamines. nih.govmdpi.com

Acid Catalysis: For less nucleophilic amines, such as anilines, the use of a catalytic amount of a Brønsted acid (e.g., hydrochloric acid) or a Lewis acid can facilitate the substitution with high yields. nih.govfrontiersin.org

The choice of solvent, temperature, and catalyst depends heavily on the nucleophilicity of the amine being introduced.

Table 1: Comparison of Nucleophilic Aromatic Substitution (SNAr) Conditions

Nucleophile Type Reagents & Conditions Typical Yields Reference
Primary Alkylamine Neat amine, >120°C, >24h Moderate to Good nih.gov
Secondary Alkylamine Amine, Triethylamine, Alcohol/DMF Good nih.gov
Aniline Aniline, HCl (cat.), High Temp 70-80% nih.govfrontiersin.org

Reductive Amination Strategies

Reductive amination offers an alternative pathway to the 4-aminoquinoline core, typically starting from a 4-quinolone precursor. This method involves the condensation of the ketone with an amine to form an enamine or iminium intermediate, which is then reduced in situ to the desired amine. While less direct than SNAr for this specific target, it is a powerful tool in synthetic chemistry. jocpr.com

Key aspects of this strategy include:

Reducing Agents: A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity. Sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices as they are mild enough not to reduce the starting ketone but will reduce the intermediate iminium ion. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used, but it is typically added after the imine has had sufficient time to form. commonorganicchemistry.com

One-Pot Procedures: Modern protocols often favor a one-pot approach where the quinolone, amine, and reducing agent are combined, streamlining the synthesis. jocpr.com

A related advanced strategy is the palladium-catalyzed dehydrogenative amination. In this approach, a 2,3-dihydroquinolin-4(1H)-one is reacted with an amine in the presence of a palladium catalyst and an oxidant, leading directly to the aromatic 4-aminoquinoline product in good yields. nih.govfrontiersin.org This method shows excellent functional group tolerance for both the amine and the quinoline core. nih.govfrontiersin.org

Advanced Synthetic Approaches

To improve efficiency, reduce environmental impact, and increase reaction rates, a number of advanced synthetic technologies have been applied to the synthesis of 4-aminoquinoline derivatives.

Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. frontiersin.org For the synthesis of 4-aminoquinolines via the SNAr pathway, microwave irradiation offers significant advantages over conventional heating. nih.govfrontiersin.org The primary benefits include a dramatic reduction in reaction times and often an improvement in product yields. nih.govnih.gov

Reactions that typically require several hours or even days under conventional reflux can be completed in just minutes using microwave heating. nih.govnih.gov For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines has been shown to proceed in 20-30 minutes at 140-180°C, yielding products in the 80-95% range. nih.govfrontiersin.orgresearchgate.net The efficiency of microwave heating is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. frontiersin.org

Table 2: Comparison of Conventional vs. Microwave-Assisted SNAr

Method Typical Reaction Time Typical Yield Key Advantages Reference
Conventional Heating 12 - 24 hours 70 - 85% Simplicity of setup nih.govnih.gov

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com In the context of quinoline synthesis, this involves several key considerations:

Safer Solvents and Conditions: Efforts are being made to replace hazardous organic solvents with greener alternatives, such as water or ionic liquids, or to develop solvent-free reaction conditions. benthamdirect.comacs.org

Catalysis: The use of recyclable nanocatalysts instead of stoichiometric reagents improves atom economy and reduces waste. acs.org

Atom Economy: Designing synthetic routes, such as one-pot multicomponent reactions, that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. frontiersin.org

These principles guide the development of more sustainable and environmentally benign methods for producing 4-aminoquinoline derivatives. benthamdirect.comnih.gov

Ultrasound-Assisted Synthesis Methodologies

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source to enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate chemical reactions. zenodo.orgmdpi.com

In the synthesis of 4-aminoquinolines, ultrasound has been successfully used to promote the SNAr reaction between 4,7-dichloroquinoline and various amine nucleophiles. nih.govresearchgate.net These reactions have demonstrated good to excellent yields (78-81%) under ultrasonic irradiation. nih.govfrontiersin.orgresearchgate.net A key advantage of this methodology is the significant reduction in reaction time, often to as little as 15 minutes, while operating under milder conditions than conventional heating or microwave synthesis. mdpi.com This makes ultrasound-assisted synthesis an efficient and attractive green chemistry approach. nih.govzenodo.org

Table 3: Examples of Ultrasound-Assisted Synthesis of Quinoline Derivatives

Reaction Type Substrates Reaction Time Yield Reference
SNAr Amination 4,7-dichloroquinoline + Benzene-1,2-diamines Not specified 78-81% nih.govresearchgate.net

Regioselective Synthesis of Substituted Quinolines

The precise placement of substituents on the quinoline core is paramount for tuning the biological activity of the resulting molecules. Regioselective synthesis ensures that functional groups are introduced at specific positions, avoiding the formation of undesired isomers. Several modern synthetic methods have been developed to achieve this control.

One effective strategy is the electrophile-driven regioselective iodocyclization. This method allows for the synthesis of highly substituted 3-iodoquinolines from 2-tosylaminophenylprop-1-yn-3-ols. The reaction proceeds via a 6-endo-dig cyclization initiated by molecular iodine (I₂) under mild conditions, producing yields of up to 99%. nih.govnih.gov The resulting 3-iodoquinoline (B1589721) is a versatile intermediate, as the iodine atom can be readily substituted through various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, enabling further functionalization. nih.gov

Another powerful approach is the hetero-Diels-Alder reaction. A metal-free method has been developed for the synthesis of C-3-functionalized quinolines via a [4+2] cycloaddition. researchgate.net This reaction utilizes azadienes, generated in situ from 2-aminobenzyl alcohol, which react with terminal alkynes. The process is promoted by a base such as potassium hydroxide (B78521) in a solvent like DMSO and demonstrates excellent chemo- and regioselectivity for the 3-position of the quinoline ring. researchgate.net

Transition metal-catalyzed C-H activation has also emerged as a step-economical strategy for the regioselective functionalization of quinolines. acs.org These methods avoid the need for pre-functionalized starting materials, directly introducing aryl or alkyl groups at specific positions on the quinoline ring, thereby offering a greener and more efficient synthetic route. acs.org

Method Key Reagents/Conditions Position Functionalized Advantages
Iodocyclization2-Tosylaminophenylprop-1-yn-3-ols, I₂, Methanol, 60°CC-3High yields, mild conditions, versatile intermediate. nih.gov
Hetero-Diels-Alder2-Aminobenzyl alcohol, Terminal alkynes, KOH, DMSO, 90°CC-3Metal-free, excellent regioselectivity. researchgate.net
C-H ActivationQuinoline N-oxide, Aryl-bromides, Pd-catalystC-2Atom and step economy, no pre-functionalization needed. acs.org

Derivatization and Analogue Synthesis

Building upon the core quinoline structure, derivatization allows for the exploration of structure-activity relationships by introducing a wide variety of functional groups and side chains. The synthesis of analogues of this compound involves several distinct strategies targeting different positions of the molecule.

Synthesis of Side-Chain Modified 4-Aminoquinolines

The most common method for modifying the 4-amino side chain involves the nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a 4-chloroquinoline precursor, such as 4,7-dichloroquinoline. thesciencein.orgnih.gov The chlorine atom at the C-4 position is highly susceptible to displacement by amine nucleophiles.

The synthesis is often carried out by heating the 4-chloroquinoline with an excess of the desired primary or secondary amine, which can be an alkylamine, diamine, or aniline derivative. nih.govresearchgate.net The reaction can be performed neat (without a solvent) at elevated temperatures (e.g., 130°C) or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or DMSO. thesciencein.orgnih.gov In some cases, a base such as potassium carbonate or triethylamine is added to scavenge the HCl generated during the reaction. thesciencein.org This straightforward condensation provides a versatile route to a vast library of N-substituted 4-aminoquinoline analogues. thesciencein.orgnih.gov

Preparation of Quinoline-5,8-dione Derivatives

Quinoline-5,8-diones are an important class of derivatives known for their biological activities. Their synthesis often begins with an 8-hydroxyquinoline (B1678124) precursor. A representative multi-step synthesis to produce a 7-amidoquinoline-5,8-dione involves the following sequence:

Nitration : 8-Hydroxyquinoline is first nitrated to introduce nitro groups onto the ring, typically yielding 8-hydroxy-5,7-dinitroquinoline.

Reduction and Acylation : The dinitro compound is then subjected to hydrogenation to reduce the nitro groups to amines, followed by acylation (e.g., with acetic anhydride) to form acetamido groups. This step also typically acylates the 8-hydroxyl group, resulting in a compound like 5,7-diacetamido-8-acetoxyquinoline.

Oxidation : The final step involves the oxidation of the diacetamido-acetoxyquinoline to yield the target 7-acetamidoquinoline-5,8-dione.

Alternative methods include the acid-catalyzed methanolysis of 7-formamido-, 7-acetamido-, or 7-isobutyramido-2-methylquinoline-5,8-diones to produce 7-amino-2-methylquinoline-5,8-dione in good yields.

Synthesis of 2-Substituted-4-amino-6-halogenquinolines

Synthesizing analogues with substitutions at both the C-2 and C-6 positions requires a more elaborate strategy. An efficient method to generate 2-arylvinylquinolines, for example, involves a modified Knoevenagel-type reaction. Starting with a 4-chloro-6-halogen-2-methylquinoline, the 2-methyl group is condensed with an aryl aldehyde using anhydrous zinc chloride as a catalyst in refluxing N,N-dimethylformamide (DMF). This step creates a 2-arylvinyl substituent. The final step is the amination at the C-4 position, where the 4-chloro group is displaced by a suitable amine to yield the target 2-substituted-4-amino-6-halogenquinoline.

For other 2-substituents, a different pathway can be employed. For instance, a 4-chloro-6-fluoro-2-methylquinoline (B103436) can be oxidized to the corresponding N-oxide. This intermediate is then chlorinated with benzenesulfonyl chloride to afford a 4-chloro-2-(chloromethyl)-6-fluoroquinoline. This chloromethyl group can then be reacted with nucleophiles like thiophenols or benzylthiols, followed by oxidation and subsequent amination at the C-4 position to produce a diverse range of 2-substituted analogues.

Preparation of 4-Amino-8-quinoline Carboxamides

The synthesis of 4-amino-8-quinoline carboxamides can be achieved through several routes. One common approach involves the palladium-mediated carbonylation of an 8-bromo-4-aminoquinoline precursor. In this method, the bromoquinoline is treated with carbon monoxide in the presence of a palladium catalyst and an amine, which traps the carbonyl group to form the desired carboxamide at the C-8 position.

An alternative route starts from a commercially available quinoline like 8-bromo-2-methyl-4-quinolinamine. The 4-amino group can be alkylated, followed by the palladium-mediated carbonylation at the 8-bromo position to install the carboxamide functionality. These methods provide reliable access to 8-quinoline carboxamides with various substituents on the 4-amino group.

Synthesis of Quinoline-Tropolone Derivatives

The synthesis of hybrid molecules incorporating both a quinoline and a tropolone (B20159) (2-hydroxy-2,4,6-cycloheptatrien-1-one) scaffold can be achieved through reactions that construct the seven-membered tropolone ring from quinoline precursors. Research has shown that an acid-catalyzed condensation of o-quinones with 2-methylquinolines can lead to the formation of β-tropolone derivatives fused or linked to the heterocyclic system. This ring-expansion reaction provides a direct pathway to quinoline-tropolone structures, opening avenues for novel chemical entities.

Quinoline Conjugates and Hybrid Molecules

The development of quinoline conjugates and hybrid molecules is a prominent strategy in medicinal chemistry aimed at creating novel therapeutic agents. researchgate.net This approach, often termed molecular hybridization, involves covalently linking a 4-aminoquinoline scaffold, such as this compound, with another pharmacologically active moiety. nih.govmdpi.com The underlying principle is to combine the functionalities of two or more different drug pharmacophores into a single chemical entity. This can lead to compounds with potentially enhanced efficacy, novel mechanisms of action, or the ability to overcome drug resistance. researchgate.netmdpi.com The 4-aminoquinoline core is considered a "privileged scaffold" for this purpose due to its established role in various therapeutic areas. nih.gov

The synthesis of these hybrid molecules typically involves multi-step procedures where the 4-aminoquinoline unit is coupled with other heterocyclic systems or bioactive molecules via a carefully chosen linker. nih.govmdpi.com A common foundational step is the aromatic nucleophilic substitution (SNAr) reaction. This process often begins with a precursor like 4,7-dichloroquinoline, where the chlorine atom at the C-4 position is significantly more reactive than the one at C-7. nih.govmdpi.com This differential reactivity allows for the selective introduction of an amine-containing side chain or linker at the C-4 position, which can then be used for subsequent conjugation with a second molecule. nih.govmdpi.com

Several classes of quinoline-based hybrid molecules have been synthesized and investigated, demonstrating the versatility of this synthetic approach.

Key Research Findings on Quinoline Hybrids:

Quinoline-Chalcone Hybrids: Researchers have successfully synthesized molecular hybrids that combine a quinoline nucleus with various chalcone (B49325) derivatives. nih.gov In one reported methodology, the two scaffolds were connected using an aminoalkylsulphonamide linker. The synthesis yielded a series of twenty-two new molecular hybrids with yields ranging from 11% to 96%. nih.gov

Quinoline-Sulfonamide Hybrids: Hybrid compounds incorporating both quinoline and arylsulfonamide moieties have been prepared. mdpi.com The synthesis connects the arylsulfonamide group to the 4-aminoquinoline core through a linker, resulting in compounds with potential schizonticidal activity. mdpi.com

Quinoline-Pyrimidine Hybrids: The conjugation of 4-aminoquinoline with pyrimidine (B1678525) has been explored. These hybrids, featuring modified anilines, have demonstrated potent in vitro antiplasmodial activities. mdpi.com

Quinoline-Naphthoquinone Hybrids: A series of hybrids were prepared by linking the 7-chloro-4-aminoquinoline scaffold with a 3-amino-1,4-naphthoquinone moiety. mdpi.com The connection was achieved using diamine linkers of varying lengths. mdpi.com

Quinoline-Acridine Hybrids: Synthetic efforts have also focused on creating hybrids of aminoquinolines with acridine, another heterocyclic system known for its biological activity. biointerfaceresearch.com

The synthetic methodologies for these conjugates are often modular, allowing for the systematic variation of the quinoline core, the linker, and the conjugated bioactive molecule to explore structure-activity relationships (SAR). nih.govacs.org

Below are interactive tables summarizing examples of synthesized quinoline hybrid structures and a general synthetic scheme.

Table 1: Examples of Synthesized Quinoline Hybrid Scaffolds

Quinoline Core Conjugated Moiety Linker Type Primary Research Area
4-Aminoquinoline Chalcone Aminoalkylsulphonamide Antimalarial nih.gov
4-Aminoquinoline Arylsulfonamide Unspecified Linker Antimalarial mdpi.com
4-Aminoquinoline Pyrimidine Modified Aniline Antimalarial mdpi.com
7-Chloro-4-aminoquinoline 3-Amino-1,4-naphthoquinone Diamine Antimalarial mdpi.com

Table 2: Generalized Synthetic Pathway for 4-Aminoquinoline Hybrids

Step Reaction Type Starting Materials Product Description
1 Nucleophilic Aromatic Substitution (SNAr) 4,7-Dichloroquinoline, Diamine Linker N-(7-chloroquinolin-4-yl)-alkane-diamine Selective substitution at the more reactive C-4 position to introduce a linker. nih.gov

This strategic hybridization of the 4-aminoquinoline structure continues to be a fruitful area of research for the development of new chemical entities. researchgate.netrsc.org

Antimicrobial Activity

A comprehensive review of scientific literature reveals a lack of specific studies investigating the antimicrobial efficacy of this compound.

Antibacterial Efficacy

There is no specific data available on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria.

Activity against Gram-Positive Bacteria (e.g., MRSA, S. epidermidis, E. faecalis, Staphylococcus aureus)

No research findings detailing the efficacy, such as Minimum Inhibitory Concentration (MIC) values, of this compound against methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Enterococcus faecalis, or Staphylococcus aureus have been reported.

Activity against Gram-Negative Bacteria (e.g., S. pyogenes, Escherichia coli, Pseudomonas aeruginosa)

Similarly, there are no available studies or data concerning the activity of this compound against the Gram-negative bacteria Streptococcus pyogenes, Escherichia coli, or Pseudomonas aeruginosa.

Antiviral Activity (e.g., related to coronavirus)

While some 4-aminoquinoline derivatives have been investigated for their potential antiviral effects, particularly against coronaviruses, there are no specific studies or published data on the antiviral activity of this compound.

Antiparasitic Activity

Despite the well-established antiparasitic properties of many compounds within the 4-aminoquinoline class, there is no specific research available that details the antiparasitic efficacy of this compound against parasites such as Plasmodium, Leishmania, or Trypanosoma species. The compound has been mentioned in a patent as a potential autophagy pathway inhibitor for modulating bone cell activity, but its direct antiparasitic effects have not been characterized. google.com

Antimalarial Efficacy against Plasmodium falciparum and P. berghei

Derivatives of 4-aminoquinoline have a long history of use in the treatment of malaria. mdpi.com The efficacy of these compounds is often evaluated against Plasmodium falciparum, the most virulent species causing malaria in humans, and Plasmodium berghei, a rodent malaria parasite commonly used in in vivo studies. researchgate.netnih.gov

The primary mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. malariaworld.org This leads to the accumulation of toxic free heme, which ultimately kills the parasite. nih.gov Research has shown that modifications to the 4-aminoquinoline scaffold can overcome resistance mechanisms developed by the parasite against older drugs like chloroquine (B1663885). nih.govresearchgate.net

Studies on various 4-aminoquinoline analogues have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. scienceopen.com For instance, certain novel 4-aminoquinoline derivatives have shown 50% inhibitory concentrations (IC50s) in the nanomolar range against various P. falciparum clones and isolates. researchgate.net In vivo testing in mice infected with P. berghei has also confirmed the antimalarial activity of new 4-aminoquinoline analogues, with some compounds leading to a significant reduction in parasitemia and increased survival rates. scienceopen.comnih.gov The structural characteristics, such as the presence of a halogen at the 7-position and a protonatable nitrogen in the side chain, are considered crucial for antimalarial activity. nih.gov

Activity against other Protozoan Parasites

While the primary focus has been on malaria, the 4-aminoquinoline scaffold has shown potential against other protozoan parasites. The fundamental mechanism of targeting heme detoxification can be relevant to other parasites that degrade hemoglobin. Further research into the broader antiprotozoal spectrum of this compound and its derivatives is an area of ongoing interest.

Antiproliferative and Anticancer Activities

Beyond their antiparasitic properties, 4-aminoquinoline derivatives have garnered significant attention for their potential as anticancer agents. nih.gov The parent compound, chloroquine, has been investigated for its ability to potentiate the effects of chemotherapy and radiation by inhibiting autophagy, a cellular process that cancer cells can use to survive stress. nih.gov

Activity against Various Human Cancer Cell Lines (e.g., lung, ovarian, colon, pancreatic cancer)

Research into novel 2-substituted-4-amino-6-halogenquinolines has revealed significant antiproliferative activity against a range of human cancer cell lines. nih.gov Specific derivatives have been tested against non-small cell lung cancer (H-460), colon cancer (HT-29), and other cancer cell types. nih.govnih.gov For example, certain compounds with 2-arylvinyl substituents have demonstrated potent activity, with IC50 values in the sub-micromolar range, indicating high efficacy in inhibiting cancer cell growth. nih.gov The cytotoxic effects of related quinoline compounds have also been observed in pancreatic cancer cell lines. nih.gov Furthermore, novel hybrids incorporating the 7-chloro-4-aminoquinoline structure have shown strong cytotoxic activity against various leukemia, lymphoma, and carcinoma cell lines, including those of the colon and breast. mdpi.com

Antiproliferative Activity of a 2-Substituted-4-amino-6-halogenquinoline Derivative (Compound 8e)

Cancer Cell LineCancer TypeIC50 (μM)
H-460Lung0.03
HT-29Colon0.55
HepG2Liver0.33
SGC-7901Gastric1.24

Data derived from a study on novel 2-substituted-4-amino-6-halogenquinolines. nih.gov

Modulation of Cell Growth and Viability

The anticancer effects of 4-aminoquinoline derivatives are linked to their ability to modulate key cellular processes involved in cell growth and survival. Studies on hybrid compounds have shown that they can effectively suppress the cell cycle progression in cancer cells. mdpi.com Furthermore, certain derivatives have been observed to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential. mdpi.com This indicates that these compounds can trigger intrinsic cell death pathways, leading to the elimination of malignant cells.

Enzyme Inhibitory Potentials

The versatility of the 4-aminoquinoline scaffold extends to its ability to interact with and inhibit various enzymes, opening up further therapeutic avenues.

Cholinesterase Inhibitory Profile (AChE and BuChE)

Inhibition of acetylcholinesterase (AChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov The 4-aminoquinoline core has been identified as a promising starting point for the design of new cholinesterase inhibitors. nih.govresearchgate.net Studies have confirmed that compounds based on this scaffold can exhibit potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.govmdpi.com The inhibitory potency of these compounds can be in the micromolar to nanomolar range, making them comparable to or even more potent than some existing drugs. nih.govnih.gov The interaction of the 4-aminoquinoline moiety with the active site of the cholinesterase enzymes is crucial for its inhibitory effect. nih.gov

Cholinesterase Inhibitory Activity of a 4-Aminoquinoline Derivative

EnzymeIC50 (μM)
Acetylcholinesterase (AChE)0.72 ± 0.06

Data from a study identifying the 4-aminoquinoline core for cholinesterase inhibitors. nih.gov

Inhibition of NAD-Hydrolyzing Enzyme CD38

Derivatives of the 4-aminoquinoline scaffold have been identified as potent inhibitors of the human NAD-hydrolyzing enzyme CD38. nih.govresearchgate.net This enzyme plays a crucial role in cellular calcium signaling and NAD+ metabolism. The inhibition of CD38 is a therapeutic strategy aimed at increasing intracellular levels of NAD+, a key coenzyme in cellular metabolism and energy production. nih.gov

Systematic exploration of the structure-activity relationships (SAR) of 4-amino-8-quinoline carboxamides revealed that substitutions on the quinoline ring are critical for inhibitory potency. researchgate.net Starting from initial micromolar hits, modifications led to the identification of compounds with 10- to 100-fold greater potency against human CD38. nih.gov For instance, the strategic placement of substituents, such as an ortho-chloro group on a benzylamine (B48309) moiety at the 4-amino position, significantly improved inhibitory activity. researchgate.net Certain optimized inhibitors have demonstrated the ability to elevate NAD+ levels in the liver and muscle tissue in in vivo models. nih.govresearchgate.net These findings underscore the potential of 4-aminoquinoline derivatives as tool compounds for studying the biological functions of CD38 and exploring the therapeutic benefits of NAD+ enhancement in various disease models. nih.gov

Table 1: Structure-Activity Relationship of 4-Amino-8-Quinoline Carboxamides as CD38 Inhibitors

Compound Class Modification Resulting Potency
8-Quinoline Carboxamide Initial Hit Micromolar (µM)
4-Amino-8-Quinoline Carboxamides Systematic SAR Exploration 10-100x Improvement

Inhibition of P. falciparum Lactate (B86563) Dehydrogenase (PfLDH)

The lactate dehydrogenase enzyme of Plasmodium falciparum (PfLDH) is a critical molecular target for antimalarial drugs. The parasite's heavy reliance on glycolysis for energy production makes PfLDH essential for its survival, specifically for regenerating the NAD+ cofactor required for the glycolytic pathway. nih.govscirp.org The 4-aminoquinoline core structure, famously represented by chloroquine, is known to interfere with this enzyme's function.

Molecular docking and experimental studies have shown that quinoline-based inhibitors can act as competitive inhibitors of PfLDH. nih.govscirp.org These compounds are thought to bind within or near the NADH cofactor binding site of the enzyme, thereby preventing the natural substrate from binding and halting the catalytic cycle. nih.govresearchgate.net The interaction of the quinoline nucleus with key amino acid residues in the active site is crucial for this inhibitory activity. nih.gov The development of potent PfLDH inhibitors from the 4-aminoquinoline class remains an important strategy in the search for new antimalarial agents to combat drug-resistant strains of P. falciparum. nih.gov

Histone Deacetylase (HDAC) Inhibition

While direct evidence for this compound as a histone deacetylase (HDAC) inhibitor is not extensively documented, structurally related heterocyclic compounds, such as quinazolines, have been developed as potent HDAC inhibitors. mdpi.com HDACs are a class of enzymes that play a central role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. nih.gov

HDAC inhibitors are a validated class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. nih.govnih.gov Specifically, inhibitors targeting HDAC6, a predominantly cytoplasmic enzyme, have gained attention. mdpi.com Quinazoline-based compounds have been designed to selectively target this isozyme. researchgate.net Given the structural similarity between quinoline and quinazoline (B50416) scaffolds, it is plausible that certain 4-aminoquinoline derivatives could also exhibit activity against HDAC enzymes, representing a potential area for further investigation.

Other Biological Activities

Anti-inflammatory Properties

Compounds featuring the 6,7-dichloroquinoline core have demonstrated significant anti-inflammatory (AI) activity. In a study assessing a variety of 6,7-substituted-5,8-quinolinequinones, the compound 6,7-dichloro-2-methyl-5,8-quinolinequinone was identified as having good anti-inflammatory properties and specificity. nih.gov The mechanism of action for the anti-inflammatory effects of quinoline and quinazoline derivatives is often linked to the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) enzymes that produce prostaglandins. The presence of halogen substituents at the 6 and 7 positions of the quinoline ring appears to be a favorable feature for this activity.

Table 2: Anti-inflammatory Activity of Selected 6,7-Substituted-5,8-Quinolinequinones

Compound Substituents Anti-inflammatory Activity (IC50)
7b 6,7-dichloro-2-methyl Good
18a 6,7-bis-methylsulfanyl 0.11 µM

| 7a | 6,7-dichloro | Good |

Data sourced from a study on 6,7-substituted-5,8-quinolinequinones. nih.gov

Immunomodulatory Effects

The 4-aminoquinoline skeleton is the foundation for compounds known to possess immunomodulatory effects. Chloroquine, a well-known member of this class, is recognized for its immunostimulatory properties. nih.gov Research into derivatives has led to the development of 2-alkyl-4-aminoquinolines specifically as immunostimulatory agents. nih.gov Furthermore, some HDAC inhibitors, which include structurally related quinazoline compounds, have been shown to have immunomodulatory properties, suggesting a potential mechanism for this effect. mdpi.com These findings indicate that the 4-aminoquinoline scaffold can be a valuable template for creating molecules that can modulate immune responses.

Antihypertensive Activity

The potential for quinoline derivatives to act as antihypertensive agents has been an area of pharmacological research. researchgate.net Strong evidence for this activity comes from studies on the structurally analogous 4-amino-6,7-dimethoxyquinazoline derivatives. These compounds have been shown to lower blood pressure effectively in spontaneously hypertensive rat models. nih.govnih.gov Their primary mechanism of action is the blockade of peripheral alpha-1 adrenoceptors, which leads to vasodilation and a reduction in blood pressure. nih.gov One such derivative, alfuzosin, emerged from this research and was selected for further clinical evaluation due to its high selectivity for these receptors. nih.gov This suggests that the 4-amino-6,7-disubstituted heterocyclic core is a promising pharmacophore for developing antihypertensive agents.

Biological Activity and Pharmacological Spectrum

Photosynthesis-Inhibiting Activity

While specific studies on the photosynthesis-inhibiting activity of 4-Amino-6,7-dichloro-2-methylquinoline are not extensively available in publicly accessible literature, the broader class of quinoline (B57606) derivatives has been the subject of research for their potential as photosynthesis inhibitors. nih.govresearchgate.net This section, therefore, discusses the general findings related to quinoline-based compounds in this context.

Research into various substituted quinoline amides and hydroxyquinolinecarboxamides has shown that these compounds can exhibit significant photosynthesis-inhibiting activity. nih.govresearchgate.net These studies often utilize model organisms such as the green algae Chlorella vulgaris and chloroplasts isolated from spinach (Spinacia oleracea L.) to assess the biological effects of these compounds. nih.govresearchgate.net

The primary mechanism of action for many photosynthesis-inhibiting herbicides and compounds is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII). By binding to specific sites within the PSII complex, these inhibitors can block the flow of electrons, thereby halting the process of photosynthesis. This ultimately leads to the death of the plant, not just from starvation, but also from the rapid accumulation of toxic secondary substances.

Several quinoline derivatives have demonstrated biological activity comparable to or even exceeding that of the well-known photosynthesis-inhibiting herbicide, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). researchgate.net The structure-activity relationship (SAR) studies in this area aim to understand how the chemical structure of these quinoline compounds relates to their biological activity, with the goal of optimizing their inhibitory effects. researchgate.net

The following table presents illustrative data on the photosynthesis-inhibiting activity of some hypothetical quinoline derivatives against Chlorella vulgaris, in comparison to the standard inhibitor DCMU. This data is representative of the types of findings in such studies.

Table 1: Illustrative Photosynthesis-Inhibiting Activity of Representative Quinoline Derivatives against Chlorella vulgaris

Compound R1 R2 IC50 (µM)¹
DCMU (Standard) - - 2.1
Quinoline Derivative A H Cl 5.8
Quinoline Derivative B CH3 NO2 3.2
Quinoline Derivative C OCH3 Cl 4.5
This compound - - Data Not Available

¹IC50: The molar concentration of a compound that causes a 50% inhibition of photosynthesis.

Mechanism of Action Studies

Molecular Interactions in Antimalarial Activity

The effectiveness of 4-aminoquinoline (B48711) derivatives against Plasmodium falciparum, the parasite responsible for malaria, is primarily attributed to their interference with the parasite's hemoglobin digestion process within the acidic food vacuole. nih.gov During its intra-erythrocytic stage, the parasite digests hemoglobin, which releases toxic heme. nih.govresearchgate.net To protect itself, the parasite detoxifies the heme by converting it into an inert crystalline form called hemozoin. researchgate.net 4-aminoquinolines disrupt this detoxification process through a multi-step mechanism.

The initial step in the antimalarial action of 4-aminoquinolines involves their interaction with ferriprotoporphyrin IX (FP), the iron-containing component of heme. nih.gov These compounds are known to form a complex with heme. nih.gov This interaction is thought to involve a π-π stacking interaction between the quinoline (B57606) ring of the drug and the porphyrin ring of FP. nih.gov This binding sequesters the heme, preventing its proper detoxification and leading to a buildup of the toxic substance within the parasite. nih.gov

Compound Class Interaction Target Nature of Interaction Significance
4-AminoquinolinesFerriprotoporphyrin IX (Heme)Complexation, π-π stackingPrevents heme detoxification, leading to parasite toxicity. nih.govnih.gov

Following the binding to FP, 4-aminoquinolines effectively inhibit the formation of hemozoin, which is biochemically equivalent to β-hematin. nih.govnih.gov Hemozoin formation is a crucial detoxification pathway for the malaria parasite. nih.gov By preventing the crystallization of heme into hemozoin, these compounds cause an accumulation of free heme within the parasite's digestive vacuole. nih.gov This buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite. researchgate.netnih.gov The ability of a compound to inhibit β-hematin formation is a key indicator of its potential antimalarial efficacy. nih.gov

Inhibitor Class Target Process Mechanism Result
4-AminoquinolinesHemozoin FormationCapping of growing β-hematin crystalsAccumulation of toxic free heme, parasite death. researchgate.netnih.gov

The acidic environment of the Plasmodium food vacuole (around pH 4.8-5.2) plays a critical role in the accumulation of 4-aminoquinoline drugs. nih.govnih.gov These compounds are weak bases. In the neutral pH of the host cell cytoplasm, the drug is largely uncharged and can diffuse across membranes. Upon entering the acidic food vacuole of the parasite, the drug becomes protonated. nih.gov This charged form is less able to diffuse back across the vacuolar membrane, leading to its "trapping" and accumulation to high concentrations within this organelle. nih.gov This high concentration of the drug at its site of action significantly enhances its ability to inhibit hemozoin formation. nih.gov

Compound Property Cellular Compartment Mechanism Outcome
Weak BaseParasite Food Vacuole (Acidic pH)Protonation and trappingHigh drug concentration at the target site. nih.gov

Target Engagement in Antimicrobial Activity

Beyond its antimalarial properties, the broader antimicrobial potential of quinoline derivatives has been explored. One key target in bacteria is the family of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

Methicillin-resistant Staphylococcus aureus (MRSA) owes its resistance largely to the expression of PBP2a, a transpeptidase that has a low affinity for β-lactam antibiotics. mdpi.comnih.gov This allows the bacteria to continue synthesizing its peptidoglycan cell wall even in the presence of these drugs. nih.gov PBP2a is therefore a critical target for the development of new anti-MRSA agents. mdpi.com While the primary inhibitors of PBP2a are β-lactam antibiotics, research into non-β-lactam inhibitors is ongoing. mdpi.com Some heterocyclic compounds have been investigated as potential inhibitors of PBP2a, aiming to disrupt its function and restore bacterial susceptibility to existing antibiotics. mdpi.comresearchgate.net The specific binding and inhibitory activity of 4-Amino-6,7-dichloro-2-methylquinoline against PBP2a would require further targeted studies to be definitively established.

Bacterial Protein Function Role in Resistance (MRSA) Potential for Inhibition
Penicillin-Binding Protein 2a (PBP2a)Peptidoglycan cross-linking (cell wall synthesis)Low affinity for β-lactam antibiotics, conferring resistance. nih.govA key target for novel anti-MRSA therapies. mdpi.commdpi.com

Mechanisms of Enzyme Inhibition

Type of Inhibition Inhibitor Binding Site Effect on Enzyme Kinetics
CompetitiveActive SiteIncreases Km (Michaelis constant), Vmax remains unchanged. youtube.com
Non-competitiveAllosteric SiteDecreases Vmax, Km remains unchanged. youtube.com
UncompetitiveEnzyme-Substrate ComplexDecreases both Vmax and Km. youtube.com

Binding Site Analysis for CD38

Research into the interaction of quinoline derivatives with the ectoenzyme CD38, a significant regulator of cellular NAD+ levels, has identified potent inhibitors within the 4-amino-8-quinoline carboxamide class. nih.gov While direct binding site analysis for this compound is not extensively detailed in current literature, studies on analogous compounds provide insight into the potential binding mechanism. A systematic exploration of the structure-activity relationships of the 4-, 6-, and 8-substituents of the quinoline ring has led to the identification of human CD38 inhibitors that are 10- to 100-fold more potent than initial screening hits. nih.gov These findings suggest that the quinoline scaffold is a key feature for interaction with the CD38 active site.

Cholinesterase Inhibition Mechanisms

4-Aminoquinoline derivatives have been identified as effective inhibitors of cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netbohrium.com The inhibitory action of these compounds is generally reversible and involves noncovalent interactions within the active site of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bohrium.com

Studies on various 4-aminoquinoline analogues indicate that they act as competitive inhibitors of acetylcholinesterase. nih.gov The 4-amino group on the quinoline ring is a crucial determinant of this inhibitory activity. researchgate.net The mechanism of inhibition often involves a mixed-type model, suggesting that these compounds may bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com The presence of lipophilic substituents on the quinoline structure can enhance the binding affinity for acetylcholinesterase. bohrium.com

Table 1: Cholinesterase Inhibition by 4-Aminoquinoline Derivatives

Compound Type Enzyme Target Inhibition Type Key Structural Feature for Activity
4-Aminoquinolines Acetylcholinesterase (AChE) Reversible, Mixed/Competitive 4-amino group

This table is generated based on data from studies on various 4-aminoquinoline derivatives.

Interaction with PfLDH

The interaction of 4-aminoquinoline compounds with Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a key enzyme in the parasite's glycolytic pathway, has been investigated as a potential antimalarial mechanism. While the well-known 4-aminoquinoline, chloroquine (B1663885), has been shown to interact with PfLDH, it does not significantly inhibit the enzyme's activity, suggesting that PfLDH is not its primary direct target. nih.gov

Docking analyses of other novel 4-aminoquinolines with the NADH binding site of PfLDH suggest that these compounds are likely weak inhibitors of the enzyme. plos.org This is consistent with findings for chloroquine. nih.govplos.org The primary antimalarial action of many 4-aminoquinolines is attributed to the inhibition of hemozoin formation in the parasite. plos.org The electron-withdrawing capacity of substituents at the 7-position of the quinoline ring, such as a chloro group, has been correlated with the compound's ability to inhibit β-hematin (synthetic hemozoin) formation. nih.govresearchgate.net

Cellular and Biochemical Pathways Affected

Impact on NAD Tissue Levels

The cellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for various signaling enzymes, can be influenced by inhibitors of NAD+-consuming enzymes like CD38. nih.gov As some 4-amino-8-quinoline carboxamides have been identified as potent inhibitors of human CD38, they have been shown to elevate NAD+ levels in tissues such as the liver and muscle in animal models. nih.gov This suggests a potential pathway through which compounds like this compound, if they exhibit similar CD38 inhibitory activity, could impact cellular NAD+ metabolism. The inhibition of CD38 prevents the degradation of NAD+, leading to its increased availability for various cellular processes. nih.gov

Induction of Dual Reactivation of Latent HIV-1

A significant area of research for 2-methylquinoline (B7769805) derivatives is their ability to reactivate latent Human Immunodeficiency Virus-1 (HIV-1), a key strategy in "shock and kill" approaches to eradicate the virus. researchgate.net Certain quinoline compounds have been identified as dual HIV-1 reactivators. researchgate.net A preliminary mechanistic study has confirmed that these compounds can function by inhibiting the HDAC2 isoform while also facilitating the release of the positive transcription elongation factor b (P-TEFb). researchgate.net

The reactivation of latent HIV-1 gene expression is sensitive to the substituents on the quinoline and associated phenyl rings. researchgate.net For instance, 3',4'-dichloro substitutions on a phenyl ring attached to the quinoline core have been shown to be essential for potent reactivation. researchgate.net This dual mechanism, involving both chromatin remodeling through HDAC inhibition and transcriptional activation via P-TEFb, makes these compounds promising candidates for latency-reversing agents. researchgate.netuberresearch.com

Table 2: Investigated Biological Activities of Related Quinolines

Biological Target/Pathway Observed Effect of Analogous Compounds Potential Implication for this compound
CD38 Inhibition by 4-amino-8-quinoline carboxamides Potential to inhibit CD38 and modulate NAD+ levels
Cholinesterases Reversible inhibition by 4-aminoquinolines Potential as a cholinesterase inhibitor
PfLDH Weak inhibition by 4-aminoquinolines Likely not a primary target for antimalarial activity

This table summarizes findings from studies on classes of compounds related to this compound.

Structure Activity Relationships Sar and Computational Investigations

Elucidation of Key Structural Features for Biological Activity

The biological activity of 4-aminoquinoline (B48711) derivatives is highly dependent on the nature and position of various substituents on the quinoline (B57606) ring system. Research has focused on modifying the 4-amino position, the pattern of halogenation, and substituents at the C2 position to optimize therapeutic effects.

Role of Substituents at the 4-Amino Position

The 4-amino group is a critical pharmacophore for many biological activities associated with this class of compounds. The presence of a basic terminal amine in the side chain attached to the 4-amino position is often considered essential for activity. frontiersin.orgfrontiersin.org This basicity allows the molecule to accumulate in acidic cellular compartments, such as the parasitic food vacuole in Plasmodium falciparum or the lysosomes of mammalian cells, which is a key step in the mechanism of action for antimalarial quinolines. acs.orgnih.gov

Modifications to the side chain at the 4-amino position significantly influence the biological activity. Key findings include:

Linker Length : The length of the carbon chain linking the quinoline nucleus to the terminal amine is crucial. Studies have shown that both shortening (to 2-3 carbons) and lengthening (to 10-12 carbons) the side chain can lead to compounds that retain activity against drug-resistant parasite strains. acs.orgnih.govnih.gov A linker chain length of two to five carbons is often considered optimal for antimalarial activity. youtube.com

Bulky Substituents : Introducing bulkier or aromatic groups into the side chain can enhance in vivo efficacy, potentially by preventing metabolic dealkylation, and can also reduce toxicity. nih.govyoutube.com

Systematic modifications, such as reacting 4-chloroquinolines with various mono/dialkyl amines, have been employed to generate libraries of compounds with diverse side chains to explore their cytotoxic and antiproliferative effects. nih.gov

Influence of Halogenation at C6 and C7 Positions

The presence and position of halogen atoms, particularly chlorine, on the quinoline ring are defining features for the activity of many 4-aminoquinoline drugs. The 7-chloro-4-aminoquinoline nucleus is considered almost obligatory for potent antimalarial activity. acs.org

Key aspects of halogenation include:

Electronic Effects : A chlorine atom at the C7 position is essential for activity as it increases the basicity of the quinoline ring nitrogen. youtube.comnih.gov Electron-withdrawing groups at this position have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amine in the side chain, which influences drug accumulation and activity. nih.govresearchgate.net Replacing the 7-chloro group with either electron-donating groups (like -NH2, -OCH3) or other electron-withdrawing groups (like -NO2) has been reported to reduce antimalarial activity. acs.org

Mechanism of Action : The 7-chloro group is critical for the inhibition of β-hematin formation, a key target in malaria parasites. researchgate.net

Lipophilicity : Halogenation, including at the C6 position, can be used to modulate the lipophilicity of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties. researchgate.net

The 6,7-dichloro substitution pattern, as seen in the subject compound, combines these electronic and steric influences, contributing to a specific biological activity profile that is an area of active investigation.

Effect of the 2-Methyl Group on Activity

The 2-methyl group on the quinoline ring serves primarily as a synthetic handle for further structural modifications. While substitutions at other positions (C3, C8) can decrease or abolish activity, the C2 position is a common site for introducing further diversity to modulate the biological effects of the 4-aminoquinoline core. youtube.com

For instance, the 2-methyl group can be functionalized to create 2-styryl substituted quinolines, which have shown promise as anticancer and viral fusion inhibitors. frontiersin.org The introduction of various arylvinyl and other substituents at the C2 position has been a successful strategy for generating novel compounds with potent antiproliferative activities.

Impact of Peripheral Side Chains and Their Chirality

The nature of peripheral side chains, particularly those attached to the 4-amino position, profoundly impacts biological activity. As discussed, the length and basicity of these chains are critical determinants of efficacy. acs.orgnih.gov

The role of chirality, or the stereochemistry of these side chains, is also a significant factor, although its importance can vary depending on the specific biological target.

In some cases, the length of the side chain has been found to be more critical than its stereochemistry for antibacterial activity in certain 4-aminoalcohol quinoline derivatives.

However, for other biological interactions, the specific 3D arrangement of atoms is crucial. Enantiomers of a chiral drug can exhibit vastly different pharmacological effects. nih.gov For example, studies on quinazoline (B50416) derivatives have shown that specific stereoisomers can possess significantly higher potency and selectivity for their targets. nih.gov The D-isomer of 4-aminoquinolines is often noted to be less toxic than the L-isomer. youtube.com

This highlights the necessity of considering stereochemistry in the design of new 4-aminoquinoline-based therapeutic agents to optimize efficacy and minimize potential adverse effects.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR are computational methodologies used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.net These models are invaluable for predicting the activity of novel compounds and guiding the rational design of more potent drugs. asianpubs.org

For 4-aminoquinoline derivatives, QSAR studies have been performed to understand the influence of various molecular descriptors on their antimalarial activity. asianpubs.org These studies typically evaluate the impact of:

Steric factors (e.g., Molar Refractivity, MR)

Hydrophobic factors (e.g., Partition coefficient, log P)

Electronic factors (e.g., Dipole Moment, DM)

By using techniques like multiple linear regression (MLR), researchers can develop statistically significant QSAR models. asianpubs.org These models help to quantify the relationship between these descriptors and biological activity, allowing for the screening of virtual libraries and the prioritization of candidates for synthesis and testing. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Computational tools are widely used to investigate the interactions between 4-aminoquinoline derivatives and their biological targets at a molecular level. Molecular docking is a key technique in this field.

Molecular docking simulations predict the preferred orientation of a ligand (the drug molecule) when bound to a target protein. mbimph.commbimph.com This provides insights into the binding mode and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com

For 4-aminoquinoline derivatives, docking studies have been used to:

Identify potential binding pockets in target proteins like Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH). proquest.com

Rank designed compounds based on their predicted binding affinity (binding energy). mbimph.commbimph.comproquest.com

Correlate binding interactions with observed biological activity, helping to explain the SAR at a molecular level. nih.govnih.gov

These computational approaches, including QSAR and molecular docking, are integral to modern drug discovery, enabling a more efficient and targeted search for new therapeutic agents based on the 4-Amino-6,7-dichloro-2-methylquinoline scaffold. mbimph.commbimph.com

Data Tables

Table 1: Influence of C7-Substituents on Quinoline pKa and Antimalarial Activity

7-SubstituentQuinoline Nitrogen pKaSide Chain Amine pKaRelative Activity
-NO26.287.65Low
-CF3-7.65Moderate
-Cl--High
-NH28.3610.02Low
Data synthesized from research on 4-aminoquinoline antiplasmodials, highlighting the effect of electron-withdrawing (-NO2, -CF3, -Cl) and electron-donating (-NH2) groups on basicity and activity. nih.govresearchgate.net

Table 2: Summary of Key SAR Findings for 4-Aminoquinoline Derivatives

Structural FeatureObservationReference(s)
Quinoline Ring Essential for activity; C7-Cl is critical for increasing basicity and inhibiting heme polymerization. acs.orgyoutube.com
4-Amino Side Chain A terminal tertiary amine is important for activity; linker length of 2-5 carbons is often optimal. acs.orgyoutube.com
Substitutions at C2 A site for synthetic modification to introduce diverse functional groups and modulate activity. frontiersin.org
Substitutions at C3/C8 Generally decrease or abolish activity. youtube.com
Chirality Stereochemistry of the side chain can influence activity and toxicity. youtube.comnih.gov

Molecular Docking Studies for Ligand-Target Interactions (e.g., PBP2a, Heme, PfLDH, CD38, Cholinesterase)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates. For derivatives of 4-aminoquinoline, including this compound, docking studies have been instrumental in elucidating their binding modes with various biological targets.

Penicillin-Binding Protein 2a (PBP2a): In the context of antibacterial research, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), PBP2a is a crucial target. nih.gov Docking studies of 4-aminoquinoline derivatives with the PBP2a binding site (PDB: 4DK1) have revealed key interactions. mdpi.comresearchgate.netresearchgate.net These compounds typically bind through a combination of hydrophobic interactions with residues such as ALA601 and ILE614, hydrogen bonding with GLN521, and halogen contacts with TYR519 and THR399. mdpi.comresearchgate.netresearchgate.net The presence and position of substituents on the quinoline ring, such as chloro and methyl groups, can significantly influence these interactions and, consequently, the inhibitory activity. mdpi.com

Heme: The ability of 4-aminoquinoline compounds to inhibit hemozoin formation is a cornerstone of their antimalarial activity. Molecular docking studies show that the quinoline core can form a π-π stacking interaction with the porphyrin ring of heme. researchgate.net This non-covalent complex is thought to prevent the detoxification of heme into hemozoin, leading to parasite death. The specific substitutions on the quinoline ring modulate the stability of this drug-heme complex. researchgate.net

Plasmodium falciparum Lactate Dehydrogenase (PfLDH): PfLDH is another vital enzyme in the glycolytic pathway of the malaria parasite, making it an attractive drug target. ukm.edu.mynih.gov Molecular docking simulations have shown that 4-aminoquinoline derivatives can bind to the PfLDH active site. ukm.edu.my These studies indicate that such compounds can exhibit higher binding affinities than standard drugs like chloroquine (B1663885). ukm.edu.mynih.gov Key interactions often involve hydrogen bonding and hydrophobic contacts with essential residues in the binding pocket, including PHE52, ILE54, ALA98, and ILE119, suggesting they may act as competitive inhibitors. ukm.edu.myscirp.org

CD38: The enzyme CD38 is an NAD-hydrolyzing enzyme, and its inhibitors have therapeutic potential. While direct docking studies on this compound are not prominent, research on structurally related 4-amino-8-quinoline carboxamides has identified them as potent human CD38 inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) explorations of the quinoline ring in these analogues have led to the identification of compounds with significantly improved potency, highlighting the importance of the substituted 4-aminoquinoline scaffold for interacting with this target. nih.govresearchgate.net

Cholinesterase: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. nih.govnih.gov The 4-aminoquinoline core has been identified as a promising starting point for designing new AChE inhibitors. nih.govresearchgate.net Docking analyses reveal that these compounds can bind to the catalytic active site (CAS) of AChE. The binding is typically stabilized by strong π–π stacking interactions with aromatic residues like Trp84, Phe330, and Tyr334, and a crucial hydrogen bond between the amino group and His440, a key member of the catalytic triad. nih.gov

Table 1: Summary of Molecular Docking Interactions for 4-Aminoquinoline Derivatives

Target Protein PDB ID (Example) Key Interacting Residues Type of Interaction Implied Mechanism of Action
PBP2a 4DK1 ALA601, ILE614, GLN521, TYR519, THR399 Hydrophobic, Hydrogen Bonding, Halogen Contacts Inhibition of bacterial cell wall synthesis mdpi.comresearchgate.netresearchgate.net
Heme N/A Porphyrin Ring π-π Stacking Inhibition of hemozoin formation researchgate.net
PfLDH 1CEQ PHE52, ILE54, ALA98, ILE119 Hydrophobic, Hydrogen Bonding Competitive inhibition of glycolysis ukm.edu.myscirp.org
CD38 4XJT N/A N/A Inhibition of NAD hydrolysis nih.govresearchgate.net

| AChE | 2CKM | Trp84, Phe330, Tyr334, His440 | π-π Stacking, Hydrogen Bonding | Inhibition of acetylcholine (B1216132) breakdown nih.gov |

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical calculations used to investigate the electronic structure, optimized geometry, and vibrational frequencies of molecules. These theoretical studies provide deep insights that complement experimental data from techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. researchgate.netnih.govnih.gov

For quinoline derivatives, including those with amino, methyl, and chloro substitutions, DFT calculations are commonly performed using the B3LYP functional with basis sets such as 6-31G** or 6-311++G(d,p). researchgate.netresearchgate.netnih.gov These calculations yield optimized molecular structures, including precise bond lengths and bond angles in the ground state. researchgate.net

Furthermore, these computational methods are used to predict the vibrational spectra. The calculated harmonic vibrational frequencies are often scaled by an appropriate factor to achieve better agreement with experimental FTIR and FT-Raman data. nih.gov A complete assignment of the fundamental vibrational modes can be achieved by analyzing the Total Energy Distribution (TED) or Potential Energy Distribution (PED). researchgate.net Such analyses allow researchers to understand the influence of specific substituents, like the amino and chloro groups, on the skeletal modes of the quinoline ring. researchgate.net The study of frontier molecular orbitals (HOMO-LUMO) using DFT also provides information about the chemical reactivity and electronic properties of the molecule. nih.gov

Table 2: Application of DFT/Ab Initio Methods to Quinoline Derivatives

Computational Method Basis Set (Example) Information Obtained Application
DFT (B3LYP) 6-311++G(d,p) Optimized molecular geometry (bond lengths, angles) Structural confirmation and analysis researchgate.netnih.gov
DFT (B3LYP) 6-311++G(d,p) Vibrational frequencies (FTIR, FT-Raman) Interpretation of experimental spectra nih.govresearchgate.net
Ab Initio (HF) 6-31G** Optimized molecular geometry, Vibrational frequencies Comparison with DFT and experimental results researchgate.netresearchgate.net
PED/TED Analysis N/A Assignment of fundamental vibrational modes Understanding substituent effects on vibrations researchgate.net

| FMO Analysis | 6-311G(d,p) | HOMO-LUMO energy gap, electronic properties | Prediction of chemical reactivity nih.gov |

Prediction of Physicochemical Parameters (e.g., pKa, lipophilicity) in Relation to Activity

The biological activity of a compound is intimately linked to its physicochemical properties. Parameters such as pKa and lipophilicity (often expressed as logP) are critical determinants of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov For potential drug candidates like this compound, understanding these properties is essential.

Lipophilicity (logP): This parameter measures a compound's solubility in nonpolar solvents versus water and is a key indicator of its ability to passively diffuse across biological membranes. nih.gov For quinoline-based compounds, lipophilicity can be determined experimentally using methods like reversed-phase thin-layer chromatography (RP-TLC) or calculated using various computational programs. nih.govresearchgate.net The values are heavily influenced by the nature and position of substituents. For instance, the introduction of halogen atoms like chlorine generally increases lipophilicity, which can affect membrane permeability and interaction with hydrophobic pockets in target proteins.

pKa: The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH. The 4-aminoquinoline scaffold contains basic nitrogen atoms that can be protonated at physiological pH. This ionization state is crucial for solubility in aqueous environments (like the bloodstream) and for specific interactions with biological targets, such as the acidic environment of the parasite's food vacuole in the case of antimalarials.

In modern drug discovery, in silico ADMET studies are performed in the early stages to predict these physicochemical properties and filter out compounds with poor pharmacokinetic potential, thereby saving time and resources. nih.gov

Table 3: Significance of Physicochemical Parameters

Parameter Definition Importance in Drug Action
Lipophilicity (logP) The ratio of a compound's concentration in a lipid phase to its concentration in an aqueous phase. Affects membrane permeability, protein binding, solubility, and interaction with hydrophobic targets. nih.gov
pKa The negative log of the acid dissociation constant. Determines the ionization state at physiological pH, influencing solubility, receptor binding, and cellular uptake.
Solubility The ability of a compound to dissolve in a solvent. Crucial for formulation and bioavailability; affects absorption from the gastrointestinal tract. nih.gov

Conformational Analysis and Energy Landscapes

A molecule's biological activity is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The set of all possible conformations and their corresponding potential energies constitutes the molecule's potential energy landscape (PEL). chemrxiv.org

The specific conformation a molecule adopts can significantly influence its ability to bind to a biological target. chemrxiv.org For a molecule like this compound, rotations around the single bonds—for example, the bond connecting the amino group to the quinoline ring—can lead to different conformers with varying energies. The lowest energy conformations are the most stable and are more likely to be populated at equilibrium.

Computational methods such as atomistic molecular dynamics (MD) simulations are used to sample the vast conformational space available to a molecule. chemrxiv.org Advanced techniques like Markov state models (MSMs) can then be used to analyze these simulation trajectories to understand the conformational free energy landscape and the kinetics of transitions between different conformational states. chemrxiv.org The topology of this landscape is dictated by both internal factors (e.g., steric hindrance between the methyl group and the amino group) and external factors, such as interactions with the surrounding solvent or the binding site of a protein. chemrxiv.org Understanding the preferred conformations is crucial for rational drug design, as it allows for the optimization of molecular shape to achieve a better fit with the target receptor.

Medicinal Chemistry and Drug Discovery Perspectives

Lead Compound Identification and Optimization

While 4-Amino-6,7-dichloro-2-methylquinoline itself is not typically a therapeutic agent, it serves as a crucial starting point or "scaffold" for generating libraries of analogues. The process of lead identification involves synthesizing derivatives from this core structure, which are then screened for biological activity. Once a "hit" or an initial active compound is identified, it becomes a "lead compound" for further optimization.

The optimization process for leads derived from the 4-aminoquinoline (B48711) scaffold focuses on systematically modifying its structure to improve key pharmacological properties. criver.comresearchgate.net These properties include:

Potency: Enhancing the compound's ability to produce a desired biological effect at lower concentrations.

Selectivity: Increasing the compound's affinity for the intended biological target over off-targets to minimize side effects.

Pharmacokinetics (ADME): Improving the Absorption, Distribution, Metabolism, and Excretion profile of the drug to ensure it reaches the target in the body in sufficient concentration and for an adequate duration.

For quinoline-based compounds, optimization often involves modifications at the 4-amino side chain. nih.gov Systematic variations in the length, branching, and basicity of this side chain can dramatically influence potency and the ability to overcome drug resistance. nih.govscilit.com The dichloro-substitution on the quinoline (B57606) ring of this compound offers additional sites for functionalization, allowing for fine-tuning of the molecule's electronic and lipophilic properties to achieve a better activity-toxicity profile.

Strategies to Overcome Drug Resistance (e.g., Antimalarial Resistance)

The emergence of drug resistance, particularly in the context of malaria, is a major global health challenge that has compromised the efficacy of traditional 4-aminoquinoline drugs like Chloroquine (B1663885) (CQ). nih.gov The development of new analogues that can circumvent these resistance mechanisms is a primary goal in medicinal chemistry. Research has shown that specific structural modifications to the 4-aminoquinoline scaffold can restore activity against resistant strains of Plasmodium falciparum. nih.govnih.gov

Key strategies employed to overcome resistance, which are applicable to derivatives of this compound, include:

Side Chain Modification: The length and structure of the aliphatic side chain attached to the 4-amino group are critical. Studies on 7-chloro-4-aminoquinolines have demonstrated that analogues with very short (≤3 carbons) or very long (≥10 carbons) side chains can be effective against CQ-resistant parasites. nih.gov

Increased Basicity: Incorporating additional basic amino groups into the side chain can enhance the accumulation of the drug within the parasite's acidic food vacuole, a key aspect of its mechanism of action. nih.gov

Steric Hindrance: Introducing bulky or branched groups in the side chain can prevent the drug from being expelled by efflux pumps, a common resistance mechanism. nih.gov

Systematic variation of these features in derivatives of 7-chloro-4-aminoquinolines has yielded compounds with significantly improved potency against resistant malarial strains, as illustrated by their 50% inhibitory concentrations (IC₅₀).

CompoundSide Chain StructureIC₅₀ vs. CQ-Sensitive Strain (nM)IC₅₀ vs. CQ-Resistant Strain (nM)
ChloroquineStandard Diethylaminoalkyl10150
Analogue 4bModified Branched Chain820
Analogue 5aModified Branched Chain915
Analogue 5dModified Branched Chain725

Data in this table is illustrative, based on findings for 7-chloro-4-aminoquinoline analogues designed to overcome resistance. nih.gov

Rational Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The rational design of new drugs based on the this compound scaffold involves a deep understanding of its structure-activity relationships (SAR). nih.gov By identifying which parts of the molecule are essential for its biological activity (the pharmacophore), chemists can make targeted modifications to enhance its performance. The synthesis of these novel analogues typically starts with a dichloroquinoline precursor, such as 4,7-dichloroquinoline (B193633), which is then reacted with various amines to install the desired side chain at the C-4 position. mdpi.comnih.gov

CompoundModificationCell LineIC₅₀ (µM)
Gefitinib (Reference)4-Anilinoquinazoline (B1210976)H-460 (Lung)5.58
Analogue 8e2-Arylvinyl-4-amino-6-chloroquinolineH-460 (Lung)0.03
Analogue 8e2-Arylvinyl-4-amino-6-chloroquinolineHT-29 (Colon)0.55
Analogue 8e2-Arylvinyl-4-amino-6-chloroquinolineHepG2 (Liver)0.33

Data is based on research on 2-substituted-4-amino-6-halogenquinolines, demonstrating the potential for enhancing potency through rational design. nih.gov

Exploration of New Pharmacological Targets for Quinoline Scaffolds

Beyond its historical use in treating malaria, the quinoline scaffold is being explored for a wide array of new pharmacological applications. nih.gov Its structural versatility allows it to be adapted to interact with numerous biological targets, making it a valuable core for developing treatments for complex diseases.

New targets for quinoline-based compounds include:

Protein Kinases: Many quinoline derivatives have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis. mdpi.comtbzmed.ac.ir The 4-anilinoquinazoline and 4-anilinoquinoline structures are prominent in this area. tbzmed.ac.ir

c-Met Kinase: The HGF/c-Met signaling pathway is another important target in cancer development. Series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase. nih.gov

Anti-Infective Agents: The 4-substituted quinoline core has been extensively investigated for activity against tuberculosis, viruses, bacteria, and fungi. nih.gov

Neurodegenerative Diseases: Multi-target-directed ligands (MTDLs) based on quinoline structures are being designed to combat the multifactorial nature of diseases like Alzheimer's. mdpi.com

Development of Multi-Targeting Agents and Hybrid Molecules

Modern drug discovery is increasingly moving towards a "polypharmacology" approach, where a single molecule is designed to interact with multiple targets. nih.gov This strategy is particularly promising for complex diseases like cancer and Alzheimer's, which involve multiple pathological pathways. The quinoline scaffold is an ideal foundation for creating such multi-targeting agents or "hybrid molecules." nih.gov

This is achieved by covalently linking the quinoline core to another pharmacologically active moiety. nih.gov This approach can lead to synergistic effects, where the resulting hybrid molecule is more potent than the sum of its individual components, and may also help in overcoming drug resistance. nih.gov

Examples of this strategy include:

Quinoline-Benzimidazole Hybrids: New compounds combining the 7-chloroquinoline (B30040) and benzimidazole (B57391) structures have been synthesized and evaluated for their anticancer activity. nih.gov

Quinoline-Naphthoquinone Hybrids: Molecules incorporating both 4,7-dichloroquinoline and 1,4-naphthoquinone (B94277) scaffolds have been designed as potential antineoplastic agents. mdpi.com

Quinoline–Phenolic Acid Hybrids: Novel hybrids have been created by linking a quinolinone structure with phenolic acids to generate multi-target agents. nih.gov

The this compound scaffold, with its multiple functionalization points, represents a valuable building block for the rational design and synthesis of such innovative hybrid molecules.

Advanced Characterization Techniques for Quinoline Derivatives

Spectroscopic Analysis (FT-IR, ¹H-NMR, ¹³C-NMR, HR-MS)

Spectroscopic techniques are indispensable for determining the molecular structure of novel compounds. Each method probes different aspects of the molecule's physical properties, and together they provide a comprehensive structural picture.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. In the context of 4-Amino-6,7-dichloro-2-methylquinoline, the FT-IR spectrum would be expected to show characteristic absorption bands confirming the presence of the amino group (N-H stretching), the aromatic quinoline (B57606) core (C=C and C=N stretching), and the carbon-chlorine bonds (C-Cl stretching).

For example, the analysis of related aminoquinoline structures reveals distinct vibrational modes. The N-H stretching vibrations of an amino group typically appear in the region of 3300-3500 cm⁻¹. researchgate.net The deformation mode of the NH₂ group is expected in the 1500-1600 cm⁻¹ range. researchgate.netdergipark.org.tr Aromatic C=C stretching vibrations are generally observed between 1500 cm⁻¹ and 1650 cm⁻¹. dergipark.org.tr

Table 1: Representative FT-IR Vibrational Frequencies for Substituted Quinolines

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amino (N-H)Stretching3300 - 3500
Amino (N-H)Deformation1500 - 1600
Aromatic (C=C/C=N)Stretching1500 - 1650
Methyl (C-H)Stretching2850 - 3000
Aryl Halide (C-Cl)Stretching1000 - 1100

Note: This table represents typical values for quinoline derivatives; specific peak positions for this compound would require experimental measurement.

Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group protons, and a broad signal for the amino group protons. The chemical shifts (δ) and coupling patterns of the aromatic protons are particularly diagnostic for determining the substitution pattern on the quinoline core. nih.gov

¹³C-NMR provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would display distinct signals for each of the 10 carbon atoms, with their chemical shifts indicating their electronic environment (e.g., aromatic, aliphatic, attached to nitrogen or chlorine). researchgate.net

Theoretical calculations and experimental data for analogous compounds are often used to predict and assign NMR signals. For instance, in related 4-aminoquinoline (B48711) derivatives, the carbon atom bonded to the amino group (C4) shows a characteristic chemical shift. researchgate.net

Table 2: Predicted ¹H and ¹³C-NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (δ, ppm)Multiplicity / Notes
¹H-NMR
CH₃~2.5 - 2.7Singlet
NH₂~5.0 - 6.0Broad Singlet
Ar-H (H3)~6.5 - 6.7Singlet
Ar-H (H5)~7.8 - 8.0Singlet
Ar-H (H8)~8.2 - 8.4Singlet
¹³C-NMR
CH₃~18 - 25
C2~155 - 160
C3~108 - 115
C4~150 - 155
C4a~120 - 125
C5~125 - 130
C6~130 - 135Attached to Cl
C7~135 - 140Attached to Cl
C8~120 - 125
C8a~145 - 150

Note: These are estimated values based on data from similar quinoline structures. researchgate.netrsc.org Actual values require experimental verification.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a critical technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high confidence. nih.gov Unlike low-resolution mass spectrometry, HR-MS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to four or more decimal places. nih.gov This high accuracy makes it possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₈Cl₂N₂), HR-MS would be used to confirm the calculated exact mass of the molecular ion [M+H]⁺, providing strong evidence for the compound's identity. acs.orgmdpi.com

X-ray Crystallography for Ligand-Protein Co-crystal Structures

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins. mdpi.com In drug discovery and chemical biology, obtaining a co-crystal structure of a ligand bound to its protein target provides unparalleled insight into the molecular basis of their interaction. nih.gov

This technique involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions of both the protein and the bound ligand can be modeled. mdpi.com

For a quinoline derivative like this compound, a co-crystal structure would reveal:

The precise binding orientation (pose) of the molecule within the protein's active site.

Specific intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and amino acid residues of the protein. nih.gov

Any conformational changes in the protein that occur upon ligand binding.

This detailed structural information is invaluable for structure-based drug design, enabling medicinal chemists to rationally modify the ligand to improve its potency, selectivity, and other pharmacological properties. mdpi.com While the process requires obtaining high-quality, diffraction-grade crystals, the resulting structural data is definitive. nih.gov

Chromatographic Techniques for Purity and Isolation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. It is essential for monitoring reaction progress, isolating the final product from byproducts and starting materials, and assessing the purity of the synthesized compound.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase, and the separation of components is visualized, often under UV light. nih.gov This allows for a quick determination of whether the starting material has been consumed and the product has been formed.

Column Chromatography is the primary method for the purification of synthesized compounds on a preparative scale. nih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica gel for quinoline derivatives. A solvent system (mobile phase), such as a mixture of chloroform (B151607) and methanol, is then passed through the column to elute the components at different rates, leading to their separation. nih.gov Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for both analytical and preparative purposes. It provides high-resolution separation and is widely used to determine the purity of the final compound with high accuracy. By comparing the retention time of the sample to that of an analytical standard and analyzing the peak area in the chromatogram, the purity can be quantified, often to levels greater than 95% or 99%.

Table 3: Chromatographic Methods for the Analysis and Purification of Quinoline Derivatives

TechniquePurposeTypical Stationary PhaseCommon Mobile Phase Examples
Thin-Layer Chromatography (TLC)Reaction Monitoring, Purity CheckSilica GelChloroform/Methanol, Hexane/Ethyl Acetate
Column ChromatographyProduct Isolation & PurificationSilica Gel (100-200 mesh)Chloroform/Methanol, Dichloromethane/Methanol
High-Performance Liquid Chromatography (HPLC)High-Resolution Purity AssessmentC18 (Reversed-Phase)Acetonitrile/Water, Methanol/Water (with modifiers like TFA)

Future Directions and Research Opportunities

Design of Novel Scaffolds Based on the 4-Amino-6,7-dichloro-2-methylquinoline Template

The core structure of this compound provides multiple points for chemical modification to generate novel scaffolds with potentially enhanced potency, selectivity, and pharmacokinetic properties. Future design strategies can focus on systematic modifications at the C2, C4, and the aromatic ring.

Modification at the C2-Methyl Group: The methyl group at the C2 position can be functionalized or replaced to explore new chemical space. For instance, Knoevenagel condensation with various aryl aldehydes can yield 2-arylvinylquinoline derivatives, a strategy that has proven effective in generating compounds with significant antiproliferative activity. nih.gov Further transformations of the methyl group into chloromethyl or other reactive intermediates can allow for the introduction of diverse substituents through nucleophilic substitution. nih.gov

Derivatization of the C4-Amino Group: The primary amino group at the C4 position is a critical pharmacophore and a key site for derivatization. Introducing various alkyl or aryl side chains, incorporating heterocyclic moieties, or creating hybrid molecules by linking it to other known pharmacophores can lead to compounds with improved target engagement. The synthesis of N,N'-bis-quinolines, where two quinoline (B57606) scaffolds are linked by a diamine chain at the C4 position, has been shown to be a viable strategy. nih.gov

Substitution on the Dichloro-Substituted Ring: While the 6,7-dichloro substitution pattern is established, exploring other halogenation patterns or introducing different electron-withdrawing or electron-donating groups on the benzene (B151609) ring could significantly modulate the electronic properties and biological activity of the scaffold. Bioisosteric replacement of the chlorine atoms with groups like trifluoromethyl (CF3) or cyano (CN) could also be investigated.

Modification Site Proposed Modification Strategy Rationale / Potential Outcome Relevant Precedent
C2-Methyl Group Knoevenagel condensation with aryl aldehydesIntroduction of arylvinyl substituents to enhance antiproliferative or antiangiogenesis activity.Synthesis of 2-arylvinylquinolines showing potent antiproliferative effects. nih.gov
Conversion to 2-(chloromethyl)quinolineCreation of a reactive intermediate for introducing thioether or other linkages.Use of 4-chloro-2-(chloromethyl)-6-fluoroquinoline to synthesize 2-substituted derivatives. nih.gov
C4-Amino Group Alkylation with various aliphatic aminesModulation of lipophilicity and basicity to improve pharmacokinetic properties and target binding.Synthesis of N-alkylated 4-aminoquinolines for cytotoxic evaluation. nih.gov
Linkage to heterocyclic moieties (e.g., morpholine, piperazine)Introduction of polar groups to enhance solubility and form specific interactions with biological targets.Preparation of (E)-6-Chloro-N-(3-morpholinopropyl)-2-(2-(thiophen-2-yl)vinyl)quinolin-4-amine. nih.gov
C6, C7 Positions Bioisosteric replacement of Cl (e.g., with F, CF3)Fine-tuning of electronic properties and metabolic stability.Synthesis of 4-amino-6-fluoroquinoline derivatives has been reported. nih.gov

Investigation of New Biological Activities and Therapeutic Applications

The 4-aminoquinoline (B48711) scaffold is historically renowned for its antimalarial effects. nih.govmdpi.com However, the broad biological potential of the this compound template remains largely untapped. Future research should systematically screen this scaffold and its derivatives against a wide range of biological targets to uncover new therapeutic applications.

Anticancer Activity: Numerous 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer. nih.gov The this compound scaffold should be evaluated for its potential as an anticancer agent, possibly acting through mechanisms like angiogenesis inhibition or targeting specific kinases overexpressed in tumors. nih.gov

Antimicrobial and Antiviral Properties: The quinoline nucleus is a core component of many antibacterial drugs. Given the urgent need for new antibiotics to combat resistant strains, derivatives of this scaffold should be screened for activity against a panel of pathogenic bacteria and fungi. biointerfaceresearch.com Furthermore, some 4-aminoquinolines, like chloroquine (B1663885), have shown antiviral effects, warranting investigation of this scaffold against various viral targets. nih.gov

Anti-inflammatory Effects: Chronic inflammation is implicated in a multitude of diseases. Certain quinoline derivatives have exhibited anti-inflammatory properties, suggesting that the this compound core could be a starting point for the development of novel anti-inflammatory agents. biointerfaceresearch.comresearchgate.net

Other Potential Applications: The versatility of the quinoline scaffold suggests potential applications in other therapeutic areas, including neurodegenerative diseases, cardiovascular disorders, and as larvicidal agents for vector control. biointerfaceresearch.comacs.org

Therapeutic Area Potential Target/Mechanism Rationale
Oncology Kinase inhibition, Anti-angiogenesis, CytotoxicityThe 4-aminoquinoline scaffold is present in targeted anticancer agents and has shown cytotoxic effects against breast cancer cell lines. nih.govnih.gov
Infectious Diseases Inhibition of microbial DNA gyrase, Antiviral replication pathwaysThe quinoline core is fundamental to quinolone antibiotics; related compounds like chloroquine have known antimalarial and antiviral activity. nih.govbiointerfaceresearch.com
Inflammation Modulation of inflammatory cytokine productionVarious quinoline derivatives have demonstrated anti-inflammatory activity in preclinical models. researchgate.net
Vector Control Larvicidal activity4-Alkoxy/Amino-7-chloroquinolines have shown toxicity against Aedes aegypti larvae. acs.org

Advanced Computational Approaches for Predictive Modeling

To streamline the drug discovery process and rationalize the design of more effective derivatives, advanced computational methods are indispensable. Integrating these approaches can save significant time and resources by prioritizing the synthesis of compounds with the highest probability of success.

Quantitative Structure-Activity Relationship (QSAR): Once a preliminary set of this compound derivatives with measured biological activity is established, QSAR models can be developed. These models will identify key physicochemical properties and structural features that correlate with activity, providing a predictive tool to guide the design of new, more potent analogues.

Molecular Docking and Dynamics: For identified biological targets (e.g., a specific kinase or enzyme), molecular docking can predict the binding modes and affinities of novel derivatives within the target's active site. This allows for a structure-based design approach. Subsequent molecular dynamics simulations can assess the stability of the predicted ligand-protein complexes over time, providing deeper insights into the binding interactions.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. Applying these models early in the design phase can help eliminate candidates with predicted poor pharmacokinetic profiles or toxicity issues, focusing synthetic efforts on more promising molecules.

Computational Method Application in Research Expected Outcome
QSAR Correlate structural features of derivatives with biological activity.Predictive models to estimate the activity of unsynthesized compounds and guide lead optimization.
Molecular Docking Predict the binding orientation and affinity of derivatives to a specific biological target.Identification of key binding interactions and prioritization of compounds for synthesis based on predicted affinity.
Molecular Dynamics Simulate the dynamic behavior and stability of the ligand-target complex.Assessment of binding stability and conformational changes, providing a more accurate picture of the interaction.
ADMET Modeling Predict pharmacokinetic and toxicity profiles of virtual compounds.Early identification and filtering of compounds with potential liabilities, improving the efficiency of the discovery pipeline.

Exploration of Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are essential. youtube.com

Combinatorial Library Synthesis: By employing solid-phase or parallel synthesis techniques, large libraries of derivatives can be rapidly generated. youtube.com This involves systematically combining a set of building blocks at the key modification points (C2, C4, etc.) of the quinoline core. For example, reacting the 4-chloro precursor with a diverse array of amines, followed by functionalization at the C2-methyl position with a range of aldehydes, could generate a library of hundreds or thousands of distinct compounds. youtube.comrjpbr.com

High-Throughput Screening (HTS): The synthesized libraries can then be subjected to HTS against various biological targets. rjpbr.com Automated robotic systems can rapidly test each compound in the library for its ability to inhibit a specific enzyme or interact with a cellular receptor. This allows for the rapid identification of "hits"—compounds that show promising activity and can be selected for further optimization. youtube.com This approach accelerates the discovery of lead compounds from a large and diverse chemical library.

Component Example Building Blocks Number of Variations
Core Scaffold 4-Chloro-6,7-dichloro-2-methylquinoline1
Building Block Set A (for C4-Amino) 50 different primary/secondary amines50
Building Block Set B (for C2-Methyl via Knoevenagel) 20 different aryl aldehydes20
Total Compounds in Library (A x B)1,000

Integration of Green Chemistry Principles in Future Synthesis Efforts

As with all chemical manufacturing, the environmental impact of synthesizing this compound and its derivatives must be considered. Future research should focus on developing more sustainable and environmentally benign synthetic routes.

Use of Greener Solvents and Catalysts: Traditional quinoline syntheses often rely on harsh reagents like phosphorus oxychloride and high-boiling-point organic solvents. nih.gov Future efforts should explore the use of greener solvents (e.g., water, ethanol, or ionic liquids) and heterogeneous catalysts that can be easily recovered and reused. For instance, a continuous reaction for synthesizing 2-methylquinoline (B7769805) compounds using a Ru–Fe/γ-Al2O3 catalyst and an ethanol/water system has been reported, demonstrating a path away from harmful reagents. rsc.org

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis can offer numerous advantages, including improved safety, better reaction control, higher yields, and reduced waste generation. This approach is well-suited for optimizing multi-step syntheses and can be more easily scaled up for industrial production.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Reactions with high atom economy, such as addition and cyclization reactions, should be prioritized over substitution reactions that generate stoichiometric byproducts.

Principle Traditional Approach Proposed Green Alternative Benefit
Solvents High-boiling organic solvents (e.g., diphenyl ether, DMF). nih.govWater/ethanol mixtures, supercritical CO2. rsc.orgReduced toxicity and environmental pollution.
Reagents/Catalysts Stoichiometric strong acids, phosphorus oxychloride. nih.govHeterogeneous catalysts (e.g., Ru–Fe/γ-Al2O3), biocatalysts. rsc.orgCatalyst can be recycled, avoiding hazardous waste.
Process Batch synthesis.Continuous flow reactions.Improved safety, efficiency, and scalability; reduced waste.
Energy High-temperature reflux for extended periods. nih.govMicrowave-assisted synthesis, catalytic reactions at lower temperatures.Reduced energy consumption and faster reaction times.

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